molecular formula C6H16ClN3O4S B13506231 (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride

(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride

Cat. No.: B13506231
M. Wt: 261.73 g/mol
InChI Key: LYAWMGZPHHUJCI-JEDNCBNOSA-N
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Description

(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a propylsulfamoyl group, and a hydrochloride salt. It is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and sulfonamide derivatives.

    Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and sulfonamide-containing molecules. Examples include:

  • (2S)-2-amino-3-(methylsulfamoyl)propanoic acid
  • (2S)-2-amino-3-(ethylsulfamoyl)propanoic acid

Uniqueness

What sets (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride apart is its specific propylsulfamoyl group, which imparts unique chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

Molecular Formula

C6H16ClN3O4S

Molecular Weight

261.73 g/mol

IUPAC Name

(2S)-2-amino-3-(propylsulfamoylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C6H15N3O4S.ClH/c1-2-3-8-14(12,13)9-4-5(7)6(10)11;/h5,8-9H,2-4,7H2,1H3,(H,10,11);1H/t5-;/m0./s1

InChI Key

LYAWMGZPHHUJCI-JEDNCBNOSA-N

Isomeric SMILES

CCCNS(=O)(=O)NC[C@@H](C(=O)O)N.Cl

Canonical SMILES

CCCNS(=O)(=O)NCC(C(=O)O)N.Cl

Origin of Product

United States

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